
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPU-1 and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response. By inhibiting the activity of COX-2, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea may reduce inflammation.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Furthermore, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea in lab experiments is its potential to exhibit anti-inflammatory and analgesic activities. This makes it a useful compound for studying the inflammatory response and pain pathways. However, one of the limitations is that the exact mechanism of action is not fully understood. Furthermore, the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea. One direction is to further investigate the mechanism of action and the pathways involved in its anti-inflammatory and analgesic activities. Another direction is to study its potential use as an antitumor agent and its effects on cancer cells. Furthermore, its potential use as an antimicrobial and antifungal agent could also be studied. Finally, the toxicity and safety of the compound could be further investigated to determine its potential use in clinical settings.
Conclusion:
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through various methods and has been studied for its anti-inflammatory, analgesic, antipyretic, antitumor, antimicrobial, and antifungal activities. The exact mechanism of action is not fully understood, but it has been reported to inhibit the activity of COX-2. It has been shown to exhibit various biochemical and physiological effects, and its potential use in lab experiments and clinical settings has been discussed. There are several future directions for the study of this compound, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea has been reported through various methods. One of the methods involves the reaction between 3,4-dihydro-2H-pyrrole-5-carboxylic acid and 3,5-dimethylbenzoyl chloride in the presence of triethylamine, followed by the reaction with phenyl isocyanate. Another method involves the reaction between 3,4-dihydro-2H-pyrrole-5-carboxylic acid and 3,5-dimethylbenzoyl isocyanate in the presence of triethylamine, followed by the reaction with phenylamine. These methods have been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an antitumor agent. Furthermore, it has been reported to exhibit antimicrobial and antifungal activities.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-11-15(2)13-17(12-14)22(18-9-6-10-20-18)19(23)21-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIODUDXCRTZVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)
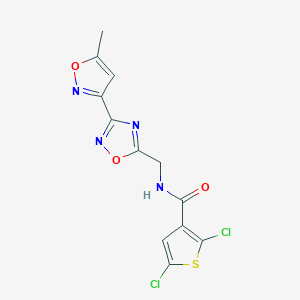
![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)
![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)

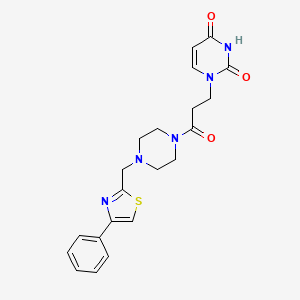
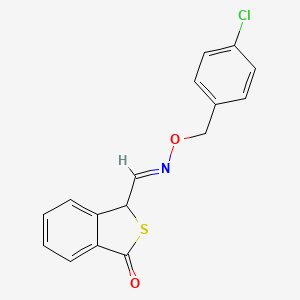
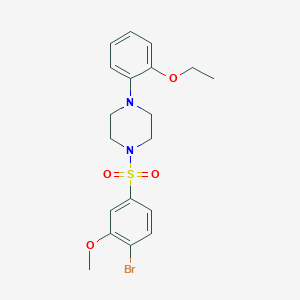
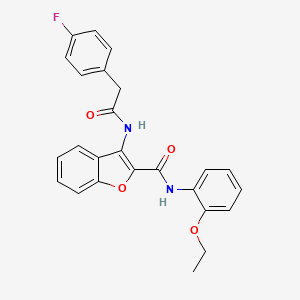
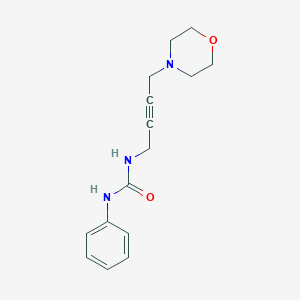
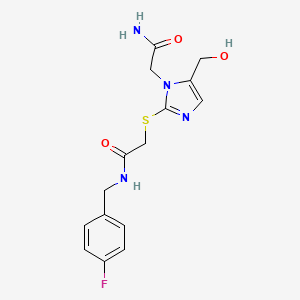

![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)